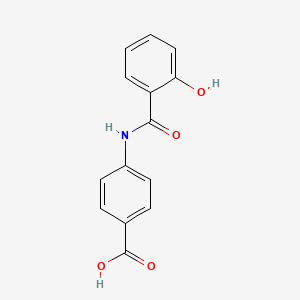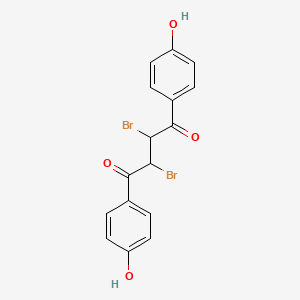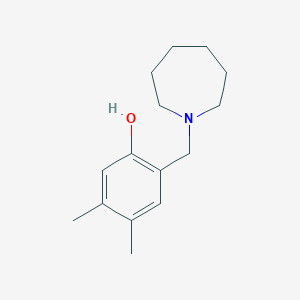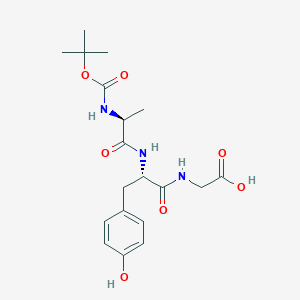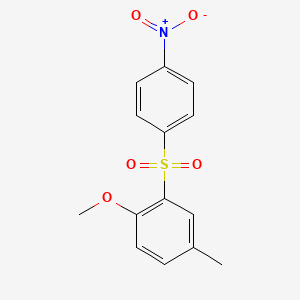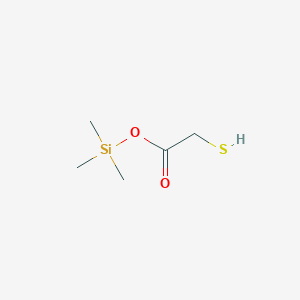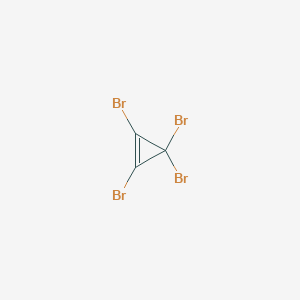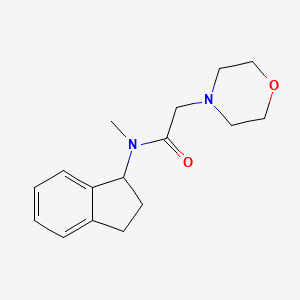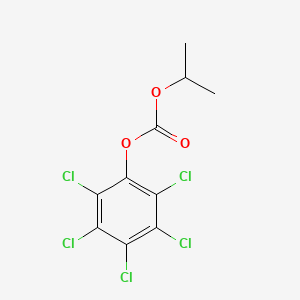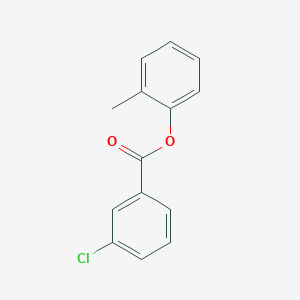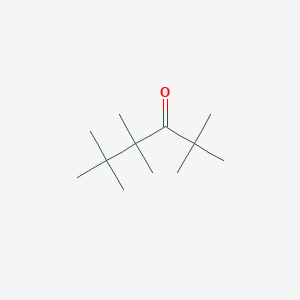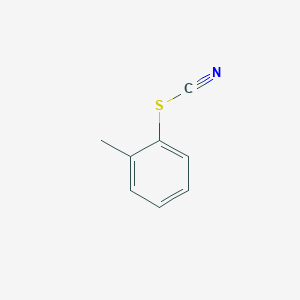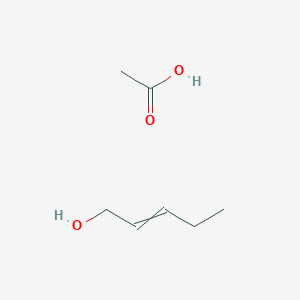
Acetic acid;pent-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;pent-2-en-1-ol, also known as (Z)-pent-2-en-1-yl acetate, is an organic compound with the molecular formula C7H12O2. It is an ester formed from acetic acid and pent-2-en-1-ol. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetic acid;pent-2-en-1-ol can be synthesized through the esterification reaction between acetic acid and pent-2-en-1-ol. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
CH3COOH+CH3CH2CH=CHCH2OH→CH3COOCH2CH=CHCH2CH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is typically carried out in large reactors with continuous removal of water to shift the equilibrium towards the ester product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;pent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester back to the alcohol and acetic acid.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Produces pent-2-enal or pent-2-enoic acid.
Reduction: Produces pent-2-en-1-ol and acetic acid.
Substitution: Produces various substituted esters depending on the nucleophile used
Applications De Recherche Scientifique
Acetic acid;pent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in pheromone signaling in insects.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes .
Mécanisme D'action
The mechanism of action of acetic acid;pent-2-en-1-ol involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for olfactory receptors, triggering specific signaling pathways. In antimicrobial applications, it disrupts microbial cell membranes, leading to cell lysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pent-2-en-1-ol: The alcohol precursor to the ester.
Acetic acid: The acid precursor to the ester.
Butyl acetate: Another ester with similar applications in fragrances and flavors.
Uniqueness
Acetic acid;pent-2-en-1-ol is unique due to its specific molecular structure, which imparts distinct olfactory properties. Its unsaturated bond also allows for additional chemical reactivity compared to saturated esters .
Propriétés
Numéro CAS |
10500-10-4 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
acetic acid;pent-2-en-1-ol |
InChI |
InChI=1S/C5H10O.C2H4O2/c1-2-3-4-5-6;1-2(3)4/h3-4,6H,2,5H2,1H3;1H3,(H,3,4) |
Clé InChI |
LWAOWUMKPNLUAH-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


